molecular formula C24H45N2NaO4 B12677034 Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate CAS No. 94087-11-3

Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate

Cat. No.: B12677034
CAS No.: 94087-11-3
M. Wt: 448.6 g/mol
InChI Key: MMVRYQHLZLIJHK-KVVVOXFISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate is a complex organic compound with a molecular formula of C26H44NNaO6. It is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate typically involves the reaction of 9-octadecenoyl chloride with N-(2-hydroxyethyl)glycine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrocarbon chain, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate is used as a surfactant due to its amphiphilic nature. It helps in the formation of micelles and can be used in various chemical reactions to enhance solubility and reactivity.

Biology

In biological research, this compound is studied for its potential role in cell membrane interactions. Its structure allows it to integrate into lipid bilayers, making it useful in studies related to membrane dynamics and protein-lipid interactions.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological membranes makes it a candidate for drug delivery systems, where it can help in the targeted delivery of therapeutic agents.

Industry

Industrially, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It helps in emulsifying and stabilizing formulations.

Mechanism of Action

The mechanism of action of Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting membrane-associated processes. It can also interact with proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate
  • Sodium (Z)-4-[4-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]butoxy]-4-oxobut-2-enoate

Uniqueness

Compared to similar compounds, Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate stands out due to its specific structure that combines a long hydrocarbon chain with functional groups that enhance its reactivity and versatility. This unique combination makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

Properties

CAS No.

94087-11-3

Molecular Formula

C24H45N2NaO4

Molecular Weight

448.6 g/mol

IUPAC Name

sodium;2-[2-[2-hydroxyethyl-[(Z)-octadec-9-enoyl]amino]ethylamino]acetate

InChI

InChI=1S/C24H46N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)26(20-21-27)19-18-25-22-24(29)30;/h9-10,25,27H,2-8,11-22H2,1H3,(H,29,30);/q;+1/p-1/b10-9-;

InChI Key

MMVRYQHLZLIJHK-KVVVOXFISA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.